molecular formula C10H8FNO B11912609 6-Fluoro-3-methylquinolin-4-ol CAS No. 442-09-1

6-Fluoro-3-methylquinolin-4-ol

Cat. No.: B11912609
CAS No.: 442-09-1
M. Wt: 177.17 g/mol
InChI Key: ONPXXNMNFDRPNV-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylquinolin-4-ol typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorine atom at the desired position. Cyclization and subsequent functional group modifications are then carried out to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The process is optimized for yield and purity, ensuring the compound meets the necessary specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Fluoro-3-methylquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylquinolin-4-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. These interactions can lead to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinolin-4-ol
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Uniqueness

6-Fluoro-3-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position and the methyl group at the 3-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

CAS No.

442-09-1

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-3-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8FNO/c1-6-5-12-9-3-2-7(11)4-8(9)10(6)13/h2-5H,1H3,(H,12,13)

InChI Key

ONPXXNMNFDRPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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